molecular formula C16H18O4 B1471287 Batatasin II CAS No. 39354-56-8

Batatasin II

Cat. No. B1471287
CAS RN: 39354-56-8
M. Wt: 274.31 g/mol
InChI Key: CWSITSYPUXRHCS-UHFFFAOYSA-N
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Description

Batatasin II belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety . Stilbenes (C6-C2-C6) are derived from the common phenylpropene (C6-C3) . The IUPAC name for Batatasin II is 3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol .


Molecular Structure Analysis

The molecular formula of Batatasin II is C16H18O4 . The average mass is 274.316 and the monoisotopic mass is 274.12051 . The InChI is InChI=1S/C16H18O4/c1-19-13-10-12(14(17)15(18)16(13)20-2)9-8-11-6-4-3-5-7-11/h3-7,10,17-18H,8-9H2,1-2H3 .

Scientific Research Applications

1. Antidiabetic Activity

Batatasin derivatives, including Batatasin I, III, IV, and V, have been investigated for their antidiabetic activities. Studies have shown that Batatasins I, III, and IV exhibit inhibitory effects on α-glucosidase, a key enzyme in carbohydrate digestion, thus potentially reducing postprandial hyperglycemia. This inhibition occurs in a reversible and noncompetitive manner, making these compounds promising candidates for functional foods and antidiabetic agents (Hu et al., 2015).

2. Interaction with Human Serum Albumin

Batatasin derivatives have been studied for their binding properties with human serum albumin (HSA), an important protein in drug pharmacokinetics. The binding of batatasins with HSA could influence their distribution and efficacy in the body. Research using voltammetric and spectroscopic methods has provided insights into the interaction of these compounds with HSA, indicating potential implications for drug development (Zhu et al., 2016).

3. Anticancer Properties

Batatasin III has been identified as a potential anticancer agent. It has been shown to inhibit the migration of human lung cancer cells by suppressing epithelial to mesenchymal transition and affecting key signaling pathways. These findings suggest the potential of Batatasin III in developing new treatments for lung cancer (Pinkhien et al., 2017).

4. Antinociceptive Efficacy

Research has explored the antinociceptive effects of Batatasin III, particularly in the context of inflammatory pain. The compound has shown significant effects in reducing pain-like behaviors in mouse models, suggesting its potential as a new analgesic with a favorable safety profile (Hasriadi et al., 2022).

5. Effects on Photosynthesis and Respiration

The effects of batatasins on the photosynthetic and respiratory processes in plants have been investigated. Studies indicate that certain batatasins can inhibit these vital processes, affecting plant growth and development (Iino et al., 2004).

6. Allelopathic Effects

Batatasin III has been linked to the allelopathic capacity of certain plants, such as Empetrum nigrum. Its presence can inhibit germination and growth in various plant species, playing a role in ecological dynamics and plant competition (González et al., 2015).

7. Anti-Inflammatory Activity

Batatasin I, a phenanthrene derivative related to Batatasin II, has demonstrated anti-inflammatory properties. It inhibits the generation of eicosanoids and mast cell degranulation, suggesting its potential as an anti-inflammatory agent (Lu et al., 2011).

Future Directions

The future directions for research on Batatasin II could include further investigation into its potential antidiabetic activities, given the promising results found for other Batatasins . Additionally, research could be conducted to better understand its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

3,4-dimethoxy-6-(2-phenylethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-19-13-10-12(14(17)15(18)16(13)20-2)9-8-11-6-4-3-5-7-11/h3-7,10,17-18H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSITSYPUXRHCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)CCC2=CC=CC=C2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243929
Record name 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Batatasin II

CAS RN

39354-56-8
Record name 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39354-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxy-6-(2-phenylethyl)-1,2-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Batatasin II
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
K HASEGAWA, T HASHIMOTO - Journal of Experimental Botany, 1975 - academic.oup.com
… Batatasin II showed a gradual and steady decrease after the 1st month to the end of the 5th month. Batatasin III also decreased gradually during the 5-month storage. With the storage at …
Number of citations: 20 academic.oup.com
R Wang, Y Qin, J Zhou, J Wang, H Shu, S Zhou… - Phytochemistry, 2022 - Elsevier
… Gastrodin, protocatechuic acid, gymnoside V, blestrianol A, coelonin, gymnosides Ⅸ and batatasin II were identified as the potential chemical markers for comprehensive quality …
Number of citations: 9 www.sciencedirect.com
K Hasegawa, T Hashimoto - Plant and cell physiology, 1974 - academic.oup.com
… Levels of batatasin II and ABA were not appreciably altered. The effect of light in raising inhibitor content was conspicuous in the case of batatasin I. Note that the effect of light is striking …
Number of citations: 40 academic.oup.com
CR Ireland, WW Schwabe, DG Coursey - Phytochemistry, 1981 - Elsevier
The tubers and/or aerial bulbils of 13 species of Dioscorea, mostly of tropical origin, and one species each of Rajania and Tamus, were examined for the presence of batatasins. These …
Number of citations: 54 www.sciencedirect.com
SNN Makiyah, S Usman… - Tropical Journal of …, 2022 - search.ebscohost.com
Yam (Dioscorea alata L.) contains various compounds that are widely known to have various health benefits. This study aims to analyze the toxicity of the active compounds in D. alata L…
Number of citations: 0 search.ebscohost.com
IJ Lee, SK Kim, SC Lee, TS Park… - Korean Journal of Crop …, 2002 - koreascience.kr
Endogenous ABA and batatasins were first quantified in the stored tubers and bulbils of the Chinese yam, Dioscorea opposita Thunb. cv.'Tsukune'by GC-MS with comparison of internal …
Number of citations: 6 koreascience.kr
山药 - … Fingerprinting Technology Of The Commonly-used …, 2012 - books.google.com
Rhizoma dioscoreae mainly originates from Henan Province. There are two types of commercially available Shanyao: one is Guang Shanyao (光山药) and the other is Mao Shanyao (毛…
Number of citations: 0 books.google.com
K Hasegawa, T Hashimoto - Plant and cell physiology, 1973 - academic.oup.com
As yam bulbils (Dioscorea batatas Decne.) grow on the mother plants, dormancy of the bulbils develops gradually. This is evidenced by the fact that the sproutability of bulbils …
Number of citations: 39 academic.oup.com
MH Yang, KD Yoon, YW Chin… - Korean Journal of …, 2009 - koreascience.kr
… opposita에서도 batatasin I (1), 15) batatasin II (2), 16) batatasin III (3) 및 batatasin IV (4) 17) 가, D. alata에서 batatasin III (3)와 batatasin IV … alata에서 batatasin I (1)과 batatasin II (2)가, D. …
Number of citations: 30 koreascience.kr
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
… Hashimoto T, EI-Olemy MM (1980) The structure of batatasin II from Dioscorea opposita , Thunb. Egypt J Pharm Sci 21:249-253 (CA 98:68856n) 21. Ireland CR, Schwabe WW, Coursey …
Number of citations: 3 link.springer.com

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